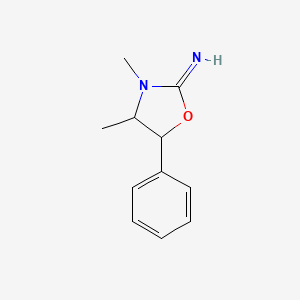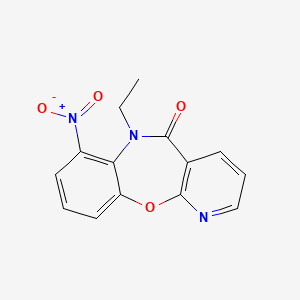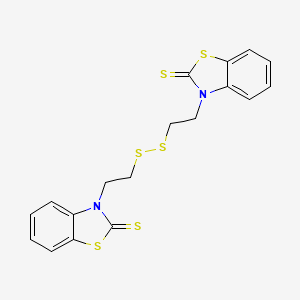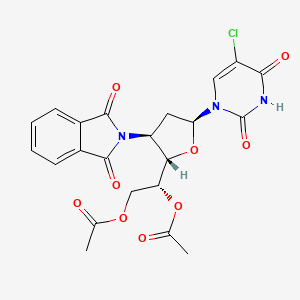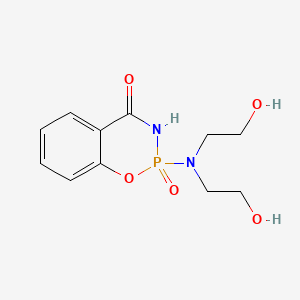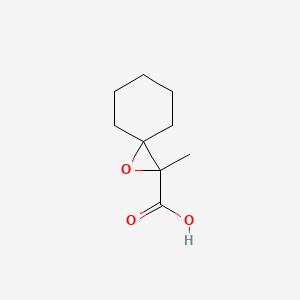
2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between an oxirane ring and a cyclohexane ring, with a carboxylic acid functional group attached to the oxirane ring. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an appropriate precursor. For example, the reaction of a cyclohexanone derivative with an epoxide can yield the spirocyclic structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of a suitable precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The spirocyclic structure can enhance binding affinity and specificity to these targets, resulting in potent biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro(2.5)octane-2-carboxylic acid: A similar compound with a different substitution pattern.
5,5-Dimethyl-1-oxaspiro(2.5)octane-2-carboxylic acid: Another spirocyclic compound with additional methyl groups.
Uniqueness
2-Methyl-1-oxaspiro(25)octane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
31045-11-1 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-8(7(10)11)9(12-8)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11) |
Clave InChI |
FJZZUNAATPNYRV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(O1)CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


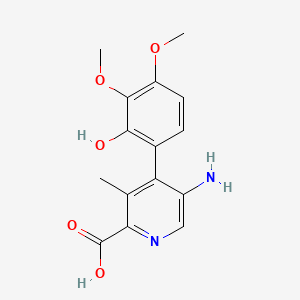

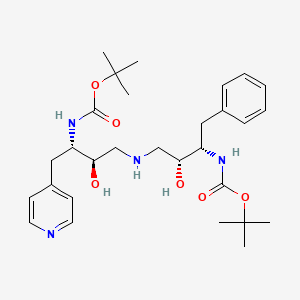
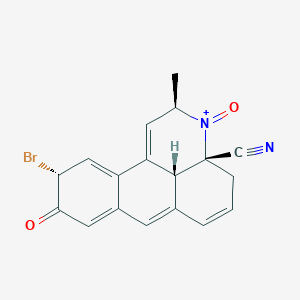
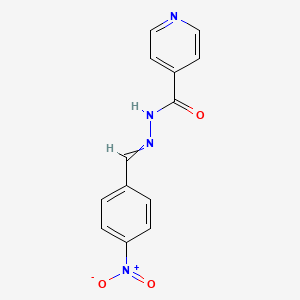
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)


